molecular formula C7H12O5 B3421082 3-Propylmalic acid CAS No. 20846-59-7

3-Propylmalic acid

Cat. No.: B3421082
CAS No.: 20846-59-7
M. Wt: 176.17 g/mol
InChI Key: LOLHYFQEDPGSHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-propylmalic acid typically involves the alkylation of malic acid derivatives. One common method is the reaction of malic acid with propyl halides under basic conditions to introduce the propyl group at the 3-position. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These microorganisms can be engineered to express enzymes that catalyze the formation of this compound from simpler precursors.

Chemical Reactions Analysis

Types of Reactions: 3-Propylmalic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a keto group, resulting in the formation of 3-propyl-2-oxobutanedioic acid.

    Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Propyl-2-oxobutanedioic acid.

    Reduction: 3-Propylbutanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Propylmalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a metabolite in studies of the glyoxylate and dicarboxylate metabolism.

    Medicine: Research into its potential therapeutic effects and its role in metabolic pathways.

    Industry: It can be used in the production of biodegradable polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-propylmalic acid involves its role as a metabolite in the glyoxylate and dicarboxylate metabolism . It acts as a substrate for enzymes involved in these metabolic pathways, facilitating the conversion of other metabolites and the production of energy. The molecular targets include enzymes such as malate synthase and isocitrate lyase, which are key components of the glyoxylate cycle.

Comparison with Similar Compounds

    Malic Acid: The parent compound, differing by the absence of the propyl group.

    Succinic Acid: A dicarboxylic acid with a similar structure but lacking the hydroxyl and propyl groups.

    2-Hydroxy-3-methylbutanedioic Acid: Similar structure with a methyl group instead of a propyl group.

Uniqueness: 3-Propylmalic acid is unique due to the presence of the propyl group at the 3-position, which imparts distinct chemical and physical properties compared to its analogs. This substitution can affect its reactivity, solubility, and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-3-propylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLHYFQEDPGSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285711
Record name Butanedioic acid, 2-hydroxy-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20846-59-7
Record name Butanedioic acid, 2-hydroxy-3-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20846-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-hydroxy-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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